Sch 206272
Descripción
Propiedades
Fórmula molecular |
C33H41Cl4N5O4 |
|---|---|
Peso molecular |
713.5 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[(2E,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide |
InChI |
InChI=1S/C33H41Cl4N5O4/c1-38-31(43)18-22-5-4-11-42(33(22)45)26-8-12-41(13-9-26)14-10-27(21-6-7-28(36)29(37)17-21)30(39-46-3)20-40(2)32(44)23-15-24(34)19-25(35)16-23/h6-7,15-17,19,22,26-27H,4-5,8-14,18,20H2,1-3H3,(H,38,43)/b39-30-/t22-,27-/m1/s1 |
Clave InChI |
UITMLIVWRRGLLR-MSBPVHBISA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Sch 206272: A Potent Tachykinin Receptor Antagonist
Kenilworth, NJ - Sch 206272 is a potent, orally active antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors, developed by the Schering-Plough Research Institute. Its discovery represents a significant advancement in the pursuit of therapeutic agents for a range of inflammatory and central nervous system disorders. This technical guide provides an in-depth overview of the synthesis pathway of this compound, its discovery, and the key experimental protocols used in its characterization.
Discovery and Pharmacological Profile
This compound, chemically known as (R,R)-1'-[5-[(3,5-dichlorobenzoyl)methylamino]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl]-N-methyl-2-oxo-[1,4'-bipiperidine]-3-acetamide, emerged from a focused research program aimed at identifying dual antagonists for the NK₁ and NK₂ receptors. The rationale for developing a dual antagonist was based on the understanding that both substance P (the endogenous ligand for NK₁) and neurokinin A (the endogenous ligand for NK₂) are involved in the pathophysiology of various diseases, including asthma, cough, and inflammatory bowel disease.
The compound is a member of a novel series of dual NK₁/NK₂ receptor antagonists that feature a 2-oxo-(1,4'-bipiperidine) template.[1] this compound demonstrated high-affinity binding to human tachykinin NK₁, NK₂, and NK₃ receptors.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Receptor | Value | Species |
| Binding Affinity (Kᵢ) | Human NK₁ | 1.3 nM | Human |
| Human NK₂ | 0.4 nM | Human | |
| Human NK₃ | 0.3 nM | Human | |
| Functional Antagonism (pKₑ) | Human NK₁ | 7.7 ± 0.3 | Human |
| Human NK₂ | 8.2 ± 0.3 | Human |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the construction of the core 2-oxo-(1,4'-bipiperidine) scaffold followed by the elaboration of the side chain containing the dichlorophenyl and dichlorobenzoyl moieties. While the exact, step-by-step synthesis of this compound is proprietary, the general approach can be inferred from publications from the Schering-Plough Research Institute on analogous compounds.[1] The key steps involve the synthesis of substituted piperidine (B6355638) intermediates and their subsequent coupling to form the bipiperidine core, followed by the attachment and modification of the pentyl side chain.
A representative synthetic approach to the 2-oxo-(1,4'-bipiperidine) core, a key structural feature of this compound, is outlined below. This pathway illustrates the chemical logic and transformations involved in constructing this complex heterocyclic system.
References
In-Depth Technical Guide: Tachykinin Receptor Binding Affinity of Sch 206272
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tachykinin receptor binding affinity of Sch 206272, a potent, orally active antagonist of all three tachykinin receptor subtypes: NK1, NK2, and NK3. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and illustrates the relevant biological pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound
This compound has been characterized as a high-affinity ligand for the human tachykinin NK1, NK2, and NK3 receptors. The inhibitory constants (Ki) presented below were determined through radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human tachykinin receptors.[1]
| Receptor Subtype | Test Compound | Radioligand | Ki (nM) | Cell Line |
| Human NK1 | This compound | [¹²⁵I]Bolton-Hunter labeled substance P | 1.3 | CHO cells |
| Human NK2 | This compound | [³H]SR48968 | 0.4 | CHO cells |
| Human NK3 | This compound | [¹²⁵I]Neurokinin B | 0.3 | CHO cells |
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound for the human tachykinin receptors was determined using competitive radioligand binding assays. The following sections detail the methodologies employed for each receptor subtype, based on established protocols.
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells were stably transfected to express the recombinant human NK1, NK2, or NK3 receptors.
-
Culture Conditions: Cells were cultured to a high density in appropriate media (e.g., Ham's F-12K with 10% FBS).
-
Membrane Preparation:
-
Cultured cells were harvested and homogenized in a cold, hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate underwent a low-speed centrifugation to remove large cellular debris.
-
The supernatant was then subjected to a high-speed centrifugation (e.g., 20,000 x g at 4°C) to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation was determined using a standard method, such as the Bradford or BCA assay.
-
Competitive Radioligand Binding Assay
-
Assay Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.
-
General Procedure:
-
Assay tubes or 96-well plates were prepared containing:
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competitor, this compound.
-
The cell membrane preparation.
-
-
The mixture was incubated to allow the binding to reach equilibrium.
-
Bound radioligand was separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters was quantified using a scintillation counter.
-
Specific Assay Conditions
| Parameter | NK1 Receptor Assay | NK2 Receptor Assay | NK3 Receptor Assay |
| Radioligand | [¹²⁵I]Bolton-Hunter labeled substance P | [³H]SR48968 | [¹²⁵I]Neurokinin B |
| Radioligand Conc. | ~0.5 - 1.0 nM | ~0.5 - 1.0 nM | ~0.5 - 1.0 nM |
| Non-specific Binding | Determined in the presence of a high concentration of an unlabeled NK1-selective ligand (e.g., 1 µM L-733,060) | Determined in the presence of a high concentration of an unlabeled NK2-selective ligand (e.g., 1 µM SR48968) | Determined in the presence of a high concentration of an unlabeled NK3-selective ligand (e.g., 1 µM SB 222200) |
| Incubation Time | 60 - 120 minutes | 60 - 120 minutes | 60 - 120 minutes |
| Incubation Temp. | Room Temperature | Room Temperature | Room Temperature |
| Assay Buffer | Typically a Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) with protease inhibitors. | Typically a Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) with protease inhibitors. | Typically a Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) with protease inhibitors. |
Data Analysis
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.
-
IC50 Determination: The specific binding data were plotted as a percentage of the control (binding in the absence of the competitor) against the logarithm of the competitor concentration. The data were then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK1, NK2, and NK3) are G protein-coupled receptors (GPCRs). Upon binding of their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively), they primarily couple to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound acts as an antagonist, blocking the binding of the natural ligands and thereby inhibiting this signaling cascade.
Caption: Tachykinin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
References
Sch 206272: A Comprehensive Technical Guide to its Antagonism of NK1, NK2, and NK3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sch 206272, a potent, orally active antagonist of the tachykinin NK1, NK2, and NK3 receptors. Tachykinin receptors, part of the G-protein coupled receptor (GPCR) superfamily, are activated by the neuropeptides substance P (SP), neurokinin A (NKA), and neurokinin B (NKB).[1][2] These receptors are implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][3] this compound has been characterized as a triple antagonist, exhibiting high affinity for all three human tachykinin receptor subtypes.[4] This document details the quantitative pharmacology of this compound, outlines the experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows.
Quantitative Pharmacology of this compound
The inhibitory activity of this compound has been quantified through both radioligand binding assays and functional antagonism studies. The data presented below is derived from experiments on cloned human tachykinin receptors and isolated tissues.
Table 1: Binding Affinity of this compound at Human Tachykinin Receptors
| Receptor Subtype | Radioligand Used | Kᵢ (nM) | Cell Line |
| Human NK₁ | [³H]Substance P | 1.3 | CHO |
| Human NK₂ | [¹²⁵I]Neurokinin A | 0.4 | CHO |
| Human NK₃ | [¹²⁵I]Neurokinin B | 0.3 | CHO |
| Data from Anthes et al., 2002.[4] Kᵢ represents the inhibitory constant, a measure of binding affinity. |
Table 2: Functional Antagonism of this compound in Isolated Tissues
| Receptor Target & Tissue | Agonist Used | pKₑ | Species |
| NK₁ (Vas Deferens) | Substance P | 7.6 ± 0.2 | Guinea Pig |
| NK₁ (Pulmonary Artery) | [Met-O-Me] Substance P | 7.7 ± 0.3 | Human |
| NK₂ (Bronchus) | Neurokinin A | 7.7 ± 0.2 | Guinea Pig |
| NK₂ (Bronchus) | Neurokinin A | 8.2 ± 0.3 | Human |
| NK₃ (Ileum) | Senktide | Not explicitly provided, but antagonism was demonstrated | Guinea Pig |
| Data from Anthes et al., 2002.[4] pKₑ is the negative logarithm of the antagonist's equilibrium dissociation constant, indicating potency. |
Core Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional antagonism, and efficacy in disease models.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Kᵢ of this compound for human NK₁, NK₂, and NK₃ receptors.
-
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human NK₁, NK₂, or NK₃ receptors.[4]
-
Radioligands: [³H]Substance P (for NK₁), [¹²⁵I]Neurokinin A (for NK₂), and [¹²⁵I]Neurokinin B (for NK₃).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.[5]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[6]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key second messenger in tachykinin receptor signaling.
-
Objective: To assess the functional antagonism of this compound at human NK₁, NK₂, and NK₃ receptors.
-
Materials:
-
CHO cells expressing the cloned human NK₁, NK₂, or NK₃ receptors.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonists: Substance P (for NK₁), Neurokinin A (for NK₂), and Neurokinin B or Senktide (for NK₃).
-
This compound at various concentrations.
-
A fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.[1]
-
Load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.[7]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the appropriate agonist.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader.[1] The increase in fluorescence corresponds to an increase in intracellular calcium.
-
The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its potency.
-
In Vivo Models
1. Substance P-Induced Airway Microvascular Leakage in Guinea Pigs
This model assesses the ability of an antagonist to block the inflammatory effects of substance P in the airways.
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting NK₁ receptor-mediated plasma extravasation.
-
Protocol:
-
Administer this compound orally to guinea pigs at various doses (e.g., 0.1-10 mg/kg).[4]
-
After a set pre-treatment time, intravenously inject Evans blue dye, which binds to albumin.
-
Challenge the animals with an intravenous injection of substance P.
-
Substance P, acting on NK₁ receptors, causes microvascular leakage, leading to the extravasation of the Evans blue-albumin complex into the airway tissue.[8]
-
Euthanize the animals and perfuse the systemic circulation to remove intravascular dye.
-
Dissect the airways and extract the Evans blue dye from the tissue.
-
Quantify the amount of extracted dye spectrophotometrically to determine the extent of microvascular leakage.
-
Compare the results from this compound-treated animals to vehicle-treated controls to assess the inhibitory effect.
-
2. Neurokinin A-Induced Bronchospasm in Guinea Pigs
This model evaluates the ability of an antagonist to prevent airway smooth muscle contraction mediated by NK₂ receptors.
-
Objective: To assess the in vivo efficacy of this compound in blocking NK₂ receptor-mediated bronchoconstriction.
-
Protocol:
-
Anesthetize guinea pigs and prepare them for the measurement of pulmonary inflation pressure or airway resistance.[9]
-
Administer this compound orally at various doses (e.g., 0.1-10 mg/kg).[4]
-
After a pre-treatment period, challenge the animals with an intravenous injection of neurokinin A.
-
Neurokinin A induces bronchospasm, leading to an increase in pulmonary inflation pressure or airway resistance.[10]
-
Monitor and record the changes in airway mechanics.
-
The inhibitory effect of this compound is determined by comparing the bronchoconstrictor response in treated animals to that in vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of tachykinin receptors and the experimental workflows for characterizing this compound.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Functional Assay Workflow.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Involvement of tachykinin NK1 and NK2 receptors in substance P-induced microvascular leakage hypersensitivity and airway hyperresponsiveness in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects and interactions of sensory neuropeptides on airway microvascular leakage in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsaicin and neurokinin A-induced bronchoconstriction in the anaesthetised guinea-pig: evidence for a direct action of menthol on isolated bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NK1 and NK2 receptors mediate tachykinin and resiniferatoxin-induced bronchospasm in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Sch 206272: A Review of Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 206272 is a potent, orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. Preclinical studies in various animal models, including guinea pigs, rats, and dogs, have demonstrated its potential for in vivo activity following oral administration. This technical guide synthesizes the publicly available information regarding the pharmacokinetics and bioavailability of this compound, with a focus on the experimental designs employed in its early-stage evaluation. Due to the limited public availability of full-text articles containing specific quantitative data, this document will focus on the qualitative aspects of the pharmacokinetic profiles and the methodologies described in abstracts and secondary sources.
Introduction
This compound has been investigated for its therapeutic potential in conditions mediated by tachykinins. A critical aspect of its preclinical development is the characterization of its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability. Understanding these parameters is essential for dose selection and predicting the compound's behavior in humans.
Pharmacokinetic Profile
Based on available information, the pharmacokinetic profile of this compound has been primarily characterized in guinea pigs and dogs.
Oral Bioavailability and Activity
This compound is described as an orally active antagonist, indicating that it possesses some level of oral bioavailability. In vivo studies in guinea pigs have shown that oral administration of this compound at doses ranging from 0.1 to 10 mg/kg can inhibit substance P-induced airway microvascular leakage and neurokinin A-induced bronchospasm. Similarly, in a canine model, oral doses of 0.1 to 3 mg/kg were effective in inhibiting NK₁ and NK₂ activities. These findings suggest that sufficient systemic exposure is achieved after oral administration to elicit a pharmacological response.
A review article by Rizzo et al. on dual and triple NK receptor antagonists details the biological and pharmacokinetic profiles of this compound, further suggesting that comprehensive pharmacokinetic studies have been conducted.
Experimental Methodologies
While detailed experimental protocols are not fully available in the public domain, the following methodologies can be inferred from the existing literature.
Animal Models
-
Guinea Pigs: Used to assess in vivo efficacy and oral activity.
-
Dogs: Utilized for in vivo efficacy studies and toxicology assessments, which would have included pharmacokinetic monitoring.
-
Rats: Employed in month-long toxicology studies alongside dogs.
Administration and Dosing
-
Route of Administration: Oral gavage was the route used in the preclinical studies.
-
Dose Ranges:
-
Guinea Pigs: 0.1 - 10 mg/kg
-
Dogs: 0.1 - 3 mg/kg (efficacy studies); 15, 30, or 60 mg/kg (toxicology studies)
-
Rats: 30, 100, or 300 mg/kg (toxicology studies)
-
Pharmacokinetic/Toxicology Study Design (Inferred)
A one-month oral toxicity study was conducted in dogs and rats. In such studies, blood samples are typically collected at multiple time points after drug administration to determine the plasma concentration-time profile of the compound.
Below is a generalized workflow for a preclinical oral pharmacokinetic study, which would likely have been employed for this compound.
Quantitative Data
Detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, half-life, and absolute bioavailability for this compound are not available in the publicly accessible literature. The primary research articles and reviews that contain this specific information could not be accessed in their entirety. Therefore, a comprehensive data table cannot be provided at this time.
Conclusion
This compound is an orally active tachykinin receptor antagonist with demonstrated in vivo efficacy in preclinical animal models. The available literature indicates that its pharmacokinetic profile has been characterized in species including guinea pigs and dogs. However, a detailed quantitative understanding of its absorption, distribution, metabolism, excretion, and bioavailability is hampered by the lack of publicly available full-text research articles. For researchers and drug development professionals seeking to build upon the existing knowledge of this compound, accessing the primary publications from the original developers is recommended to obtain the specific quantitative data required for a comprehensive assessment.
Early Preclinical Data on SBT-272 (bevemipretide): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data available for SBT-272, a novel small molecule in development by Stealth BioTherapeutics. Also known as bevemipretide (B10860884), SBT-272 is a next-generation, clinical-stage, mitochondria-targeted therapeutic designed to address mitochondrial dysfunction, a key pathological feature in a range of neurodegenerative and ophthalmic diseases.
Core Mechanism of Action
SBT-272 is a small molecule that readily crosses the blood-brain barrier and targets the inner mitochondrial membrane (IMM).[1] Its primary mechanism involves the stabilization of cardiolipin (B10847521), a phospholipid essential for maintaining the structural integrity of the IMM cristae.[2][3][4] By interacting with cardiolipin, SBT-272 is believed to optimize the organization of the electron transport chain complexes, leading to more efficient oxidative phosphorylation and a reduction in the generation of harmful reactive oxygen species (ROS).[5] This action helps to restore mitochondrial structure and function, ultimately protecting cells from ischemic stress and other pathological insults.[1][2]
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action of SBT-272.
Quantitative Data Summary
In Vitro Data
| Assay Type | Cell/Tissue Model | Key Findings | Reference |
| Mitochondrial Respiration | Permeabilized rat cardiac fibers | SBT-272 (100nM) prevented the decline in mitochondrial respiratory function and reduced H2O2 production following anoxia-reoxygenation. | [3] |
| Cell Viability | iPSC-derived retinal pigment epithelial (RPE) cells from AMD patients | Treatment with bevemipretide (SBT-272) significantly improved the viability of patient-derived RPE cells. | [6] |
| ROS Production | ARPE-19 cells treated with hydroquinone | Bevemipretide (SBT-272) reduced cellular and mitochondrial ROS production. | [6] |
| Axonal Outgrowth | Upper motor neurons (UMNs) with TDP-43 pathology | SBT-272 improved mitochondrial membrane potential and axonal outgrowth. | [7] |
In Vivo Pharmacokinetic Data
| Species | Dosing | Key Parameters | Reference |
| Rat | Single 10 mg/kg dose | Plasma half-life: ≤3 hr; Cmax: 4600 ng/mL; C24h: 11 ng/mL. Brain Cmax: 201 ng/g; C24h: 136 ng/g. CSF:plasma ratio increased ~100-fold over 24 hours to a final ratio of 0.55. | [4] |
| Monkey | Not specified | CSF:plasma ratio increased ~100-fold over 24 hours to a final ratio of 0.23. | [4] |
| Mouse | 1, 5, and 7.5 mg/kg/day (subcutaneous) | Achieved trough brain homogenate concentrations of 10 nM to 100 nM. | [4] |
In Vivo Efficacy Data
| Animal Model | Dosing | Key Findings | Reference |
| Rat model of acute kidney ischemia-reperfusion | 4 mg/kg SC | Significantly decreased plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. | [3] |
| Rat stroke model (endothelin-1 injection) | Not specified | Restored mitochondrial respiratory-control ratio in the brain. | [2][4] |
| Murine model of Amyotrophic Lateral Sclerosis (ALS) with TDP-43 pathology | 1.0 mg/kg/day and 5 mg/kg/day | Led to upper motor neuron (UMN) retention. Reduced microglia and astrogliosis in the motor cortex. | [7] |
| SOD1 G93A mouse model of ALS (male) | 5.0 mg/kg/day | Delayed the onset of neurological symptoms and significantly increased lifespan. Showed a trend in protecting from loss of grip strength and significantly reduced plasma neurofilament light chain (NfL). | [5] |
| Rat model of bright light-induced retinal degeneration | Topical administration | Significantly attenuated the loss of retinal thickness. | [6] |
Experimental Protocols
In Vitro Mitochondrial Respiration Assay
-
Tissue Preparation: Permeabilized rat cardiac fibers were used.
-
Treatment: Fibers were treated with either vehicle or 100nM SBT-272.
-
Stress Induction: Anoxia-reoxygenation was used to induce mitochondrial stress.
-
Measurements: Baseline respiration and the production of reactive oxygen species (H2O2) were measured.
-
Reference: [3]
In Vivo Pharmacokinetic Study in Rats
-
Animals: Rats were used for the study.
-
Dosing: A single 10 mg/kg dose of SBT-272 was administered.
-
Sample Collection: Plasma, cerebrospinal fluid (CSF), and brain tissue were collected at various time points up to 24 hours post-dose.
-
Analysis: Concentrations of SBT-272 in plasma, CSF, and brain homogenates were determined.
-
Reference: [4]
In Vivo ALS Murine Model Efficacy Study
-
Animal Model: A mouse model of Amyotrophic Lateral Sclerosis (ALS) with TDP-43 pathology was utilized.
-
Dosing Regimen: SBT-272 was administered daily at doses of 1.0 mg/kg and 5 mg/kg.
-
Assessments: The study evaluated the retention of upper motor neurons (UMNs), as well as markers for microglia and astrogliosis in the motor cortex.
-
Reference: [7]
Experimental Workflow Example: In Vivo ALS Model
Caption: A representative experimental workflow for in vivo efficacy testing.
Conclusion
The early preclinical data for SBT-272 (bevemipretide) demonstrate a promising profile for a mitochondria-targeted therapeutic. The compound effectively crosses the blood-brain barrier, exhibits favorable pharmacokinetics, and shows efficacy in multiple in vitro and in vivo models of neurodegenerative and ophthalmic diseases. Its mechanism of action, centered on the stabilization of cardiolipin and the restoration of mitochondrial function, addresses a fundamental pathological process. These encouraging preclinical findings have supported the advancement of SBT-272 into clinical development.[8] Further investigation is warranted to fully elucidate its therapeutic potential in various patient populations.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Stealth Biotherapeutics presents preclinical data for SBT-272 in neurodegeneration | BioWorld [bioworld.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdaconference.org [mdaconference.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. stealthbt.com [stealthbt.com]
- 7. neurologylive.com [neurologylive.com]
- 8. stealthbt.com [stealthbt.com]
The Pharmacology of Sch 206272: A Tachykinin NK1, NK2, and NK3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sch 206272 is a potent, orally active, non-peptide antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through the activation of these receptors. The ubiquitous distribution of tachykinin receptors throughout the central and peripheral nervous systems implicates them in numerous physiological and pathophysiological processes, including pain, inflammation, smooth muscle contraction, and neurogenic inflammation. The development of antagonists such as this compound provides a valuable pharmacological tool for investigating the roles of tachykinins and offers therapeutic potential for a variety of disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Pharmacology of this compound
This compound exhibits high-affinity binding to human tachykinin NK₁, NK₂, and NK₃ receptors. Its antagonist activity has been demonstrated through the inhibition of agonist-induced intracellular calcium mobilization in cell-based assays and the blockade of physiological responses in isolated tissue preparations.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound at Human Tachykinin Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line |
| Human NK₁ | [³H]-Substance P | 1.3 | CHO |
| Human NK₂ | [¹²⁵I]-Neurokinin A | 0.4 | CHO |
| Human NK₃ | [¹²⁵I]-Neurokinin B | 0.3 | CHO |
Data from radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing the respective cloned human tachykinin receptors.
Table 2: In Vitro Functional Antagonist Activity of this compound
| Tissue Preparation | Agonist | Receptor Target | pKₑ |
| Guinea Pig Vas Deferens | Substance P | NK₁ | 7.6 ± 0.2 |
| Guinea Pig Bronchus | Neurokinin A | NK₂ | 7.7 ± 0.2 |
| Guinea Pig Ileum | Senktide | NK₃ | 7.7 ± 0.2 |
| Human Pulmonary Artery | [Met-O-Me] Substance P | NK₁ | 7.7 ± 0.3 |
| Human Bronchus | Neurokinin A | NK₂ | 8.2 ± 0.3 |
pKₑ represents the negative logarithm of the antagonist's equilibrium dissociation constant, indicating its potency.
Table 3: In Vivo Efficacy of Orally Administered this compound in Guinea Pigs
| Model | Agonist/Stimulus | Endpoint | Effective Dose (mg/kg, p.o.) |
| Airway Microvascular Leakage | Substance P | Inhibition of leakage | 0.1 - 10 |
| Bronchospasm | Neurokinin A | Inhibition of bronchospasm | 0.1 - 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological practices for the evaluation of tachykinin receptor antagonists.
Radioligand Binding Assay
This protocol outlines the procedure to determine the binding affinity (Kᵢ) of this compound for tachykinin receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human NK₁, NK₂, or NK₃ receptor.
-
Radioligands: [³H]-Substance P for NK₁, [¹²⁵I]-Neurokinin A for NK₂, and [¹²⁵I]-Neurokinin B for NK₃.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist for each receptor subtype.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kₑ value), and either vehicle, a concentration of this compound, or the non-specific binding control.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each tube through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
1. Materials:
-
Cells: CHO cells stably expressing the human NK₁, NK₂, or NK₃ receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Agonists: Substance P (for NK₁), Neurokinin A (for NK₂), and Neurokinin B or Senktide (for NK₃).
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader.
2. Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a fixed concentration of the appropriate agonist to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the concentration of this compound.
-
Calculate the IC₅₀ value for this compound's inhibition of the agonist response.
Isolated Tissue Contraction Assays
These ex vivo assays assess the functional antagonism of this compound on smooth muscle contractions mediated by tachykinin receptors.
1. Materials:
-
Tissues: Guinea pig vas deferens (NK₁), bronchus (NK₂), or ileum (NK₃).
-
Organ Bath: A temperature-controlled chamber with a system for bubbling gas (e.g., 95% O₂ / 5% CO₂) and for recording isometric or isotonic contractions.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution.
-
Agonists: Substance P, Neurokinin A, or Senktide.
-
Test Compound: this compound.
-
Force-displacement transducer and recording system.
2. Procedure:
-
Isolate the desired tissue from a euthanized guinea pig and mount it in the organ bath containing physiological salt solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.
-
Obtain a cumulative concentration-response curve to the appropriate agonist to establish a baseline contractile response.
-
Wash the tissue to allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
3. Data Analysis:
-
Plot the log concentration of the agonist versus the contractile response in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ of the agonist in each condition.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log concentration of this compound. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.
-
The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency.
Mandatory Visualizations
Signaling Pathways
Tachykinin receptors (NK₁, NK₂, and NK₃) are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G proteins. Activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Methodological & Application
Application Notes and Protocols for Sch 206272 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of Sch 206272, a potent, orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.[1] The provided methodologies are essential for researchers in pharmacology and drug development investigating the therapeutic potential of tachykinin receptor modulators.
Introduction
This compound is a non-peptide antagonist that demonstrates high affinity for all three subtypes of the human tachykinin receptor family (NK(1), NK(2), and NK(3)).[1][2] These receptors, which are G protein-coupled receptors (GPCRs), are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders.[3][4][5] The primary endogenous ligands for these receptors are Substance P (SP) for NK(1), Neurokinin A (NKA) for NK(2), and Neurokinin B (NKB) for NK(3).[6] Understanding the interaction of this compound with these receptors is crucial for elucidating its mechanism of action and therapeutic utility.
Quantitative Data Summary
The binding affinities of this compound for the human tachykinin NK(1), NK(2), and NK(3) receptors have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Human NK(1) | [³H]Substance P | CHO Cells | 1.3 | [1] |
| Human NK(2) | [¹²⁵I]NKA | CHO Cells | 0.4 | [1] |
| Human NK(3) | [¹²⁵I]NKB | CHO Cells | 0.3 | [1] |
Signaling Pathways
Tachykinin receptors primarily couple to the Gq/11 family of G proteins.[3][6] Activation of these receptors by their endogenous ligands leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] Some studies also suggest that tachykinin receptors can couple to other G proteins, such as Gs, leading to the modulation of cyclic AMP (cAMP) levels.[7][8]
References
- 1. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch 206272 in Animal Models of Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 206272 is a potent, orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors.[1][2] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma. They are released from sensory nerves in the airways and can also be produced by inflammatory cells.[1] Tachykinins contribute to asthma symptoms by inducing bronchoconstriction, airway microvascular leakage, mucus secretion, and neurogenic inflammation.[1] this compound, by blocking the receptors for these neuropeptides, presents a promising therapeutic strategy for asthma. These application notes provide detailed protocols for evaluating the efficacy of this compound in established guinea pig models of asthma-related pathologies.
Data Presentation
In Vitro Activity of this compound
| Target | Species | Assay Type | Value | Reference |
| NK₁ Receptor | Human | Binding Affinity (Ki) | 1.3 nM | [1][2] |
| NK₂ Receptor | Human | Binding Affinity (Ki) | 0.4 nM | [1][2] |
| NK₃ Receptor | Human | Binding Affinity (Ki) | 0.3 nM | [1][2] |
| NK₁ Receptor (Substance P-induced [Ca²⁺]i mobilization) | Human (CHO cells) | Functional Antagonism | Antagonized | [2] |
| NK₂ Receptor (NKA-induced [Ca²⁺]i mobilization) | Human (CHO cells) | Functional Antagonism | Antagonized | [2] |
| NK₃ Receptor ([Ca²⁺]i mobilization) | Human (CHO cells) | Functional Antagonism | Antagonized | [2] |
| NK₁ Receptor ([Met-O-Me] Substance P-induced relaxation) | Human Pulmonary Artery | Functional Antagonism (pKb) | 7.7 ± 0.3 | [2] |
| NK₂ Receptor (NKA-induced contraction) | Human Bronchus | Functional Antagonism (pKb) | 8.2 ± 0.3 | [2] |
| NK₁ Receptor (Substance P-induced enhancement of contractions) | Guinea Pig Vas Deferens | Functional Antagonism (pKb) | 7.6 ± 0.2 | [2] |
| NK₂ Receptor (NKA-induced contraction) | Guinea Pig Bronchus | Functional Antagonism (pKb) | 7.7 ± 0.2 | [2] |
In Vivo Efficacy of this compound in Guinea Pig Models
| Model | Endpoint | Dosing (p.o.) | Effect | Reference |
| Substance P-induced Airway Microvascular Leakage | Inhibition of leakage | 0.1-10 mg/kg | Inhibited | [2] |
| Neurokinin A-induced Bronchospasm | Inhibition of bronchospasm | 0.1-10 mg/kg | Inhibited | [2] |
| Hyperventilation-induced Bronchospasm | Inhibition of bronchospasm | Not specified | Inhibited | [2] |
| Capsaicin-induced Cough | Inhibition of cough | Not specified | Inhibited | [2] |
| Nebulized Hypertonic Saline-induced Airway Microvascular Leakage | Inhibition of leakage | Not specified | Inhibited | [2] |
Signaling Pathways
Experimental Protocols
Protocol 1: Hyperventilation-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of this compound to inhibit bronchoconstriction triggered by airway cooling and drying, a phenomenon relevant to exercise-induced asthma.
1. Animal Preparation:
-
Male Hartley guinea pigs (300-400 g) are anesthetized. Anesthesia can be induced with sodium pentobarbital (B6593769) (45 mg/kg, i.p.) and xylazine (B1663881) (7 mg/kg, i.m.).[3]
-
The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for drug administration if necessary.
2. Drug Administration:
-
This compound or vehicle is administered orally (p.o.) at the desired dose (e.g., 0.1-10 mg/kg) at a specified time (e.g., 1-2 hours) before the hyperventilation challenge.
3. Hyperventilation Challenge:
-
Animals are mechanically ventilated with dry, room temperature gas (e.g., 5% CO₂ in 95% O₂) at a high rate (e.g., 150 breaths/min) and tidal volume (e.g., 3-6 ml) for a period of 5-10 minutes.[4]
-
This induces bronchoconstriction by causing the release of endogenous tachykinins.
4. Measurement of Bronchoconstriction:
-
Airway resistance (Rrs) and dynamic compliance (Cdyn) are measured before and after the hyperventilation challenge.
-
Measurements are typically taken at regular intervals (e.g., every minute) for a recovery period of 10-40 minutes, during which the animal is returned to standard ventilation.[4]
5. Data Analysis:
-
The peak change in Rrs and the maximum decrease in Cdyn post-challenge are calculated.
-
The percentage inhibition of the bronchoconstrictor response by this compound is determined by comparing the drug-treated group to the vehicle-treated group.
Protocol 2: Capsaicin-Induced Cough in Guinea Pigs
This model evaluates the antitussive potential of this compound by targeting the C-fiber activation that mediates the cough reflex.
1. Animal Preparation:
-
Conscious, unrestrained male Hartley guinea pigs (300-400 g) are used.
-
Animals are placed in a whole-body plethysmograph to record respiratory parameters and detect coughs.
2. Drug Administration:
-
This compound or vehicle is administered orally at the desired doses at a specified time before the capsaicin (B1668287) challenge.
3. Capsaicin Challenge:
-
Guinea pigs are exposed to an aerosol of capsaicin (e.g., 30 µM) for a fixed duration (e.g., 5 minutes).[5]
-
The number of coughs is recorded during and immediately after the exposure period (e.g., for 10 minutes).
4. Data Analysis:
-
The total number of coughs for each animal is counted.
-
The dose-dependent inhibition of capsaicin-induced cough by this compound is evaluated by comparing the mean number of coughs in the treated groups to the vehicle control group.
Protocol 3: Hypertonic Saline-Induced Airway Microvascular Leakage in Guinea Pigs
This model assesses the ability of this compound to inhibit the increase in vascular permeability in the airways, a key feature of asthmatic inflammation.
1. Animal Preparation:
-
Male Hartley guinea pigs (300-400 g) are anesthetized.
-
A jugular vein is cannulated for the injection of Evans blue dye. The trachea is cannulated for the administration of nebulized saline.
2. Drug Administration:
-
This compound or vehicle is administered orally at the desired doses at a specified time before the saline challenge.
3. Induction and Measurement of Microvascular Leakage:
-
Evans blue dye (e.g., 30 mg/kg) is injected intravenously. This dye binds to albumin and is used to quantify plasma extravasation.
-
The animals are then exposed to a nebulized hypertonic saline solution.
-
After a set period, the animals are euthanized, and the lungs are perfused to remove blood from the vasculature.
-
The trachea and main bronchi are dissected, and the amount of Evans blue dye that has leaked into the tissue is extracted and quantified spectrophotometrically.
4. Data Analysis:
-
The amount of extravasated dye (µg per g of tissue) is calculated for each animal.
-
The percentage inhibition of hypertonic saline-induced airway leakage by this compound is determined by comparing the treated groups to the vehicle control group.
Experimental Workflow Visualization
References
- 1. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pre clinical Screening for anti asthmatic drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Using guinea pigs in studies relevant to asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch 206272 in Cigarette Smoke-Induced COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Cigarette smoking is the primary risk factor, initiating a complex inflammatory cascade within the lungs. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of COPD. They are released from sensory nerve endings in the airways in response to irritants like cigarette smoke and contribute to key features of the disease, including bronchoconstriction, mucus hypersecretion, and neurogenic inflammation.
Sch 206272 is a potent, orally active antagonist of the tachykinin NK(1), NK(2), and NK(3) receptors.[1][2] By blocking these receptors, this compound has the potential to mitigate the downstream effects of tachykinin release in the airways. While direct studies of this compound in cigarette smoke-induced COPD models are not yet published, its established mechanism of action suggests it is a promising candidate for investigation. In preclinical studies, this compound has been shown to inhibit bronchospasm, cough, and airway microvascular leakage in guinea pig models, underscoring its potential therapeutic utility in respiratory diseases.[1]
These application notes provide a proposed framework for evaluating the efficacy of this compound in a preclinical cigarette smoke-induced COPD model, based on its known pharmacology and established experimental protocols for COPD research.
Proposed Mechanism of Action in COPD
Cigarette smoke acts as a potent irritant, activating sensory C-fibers in the airways and leading to the release of tachykinins. These neuropeptides then bind to their respective receptors (NK(1), NK(2), and NK(3)) on various cells in the lung, including smooth muscle, endothelial cells, and immune cells. This binding triggers a cascade of events including bronchoconstriction, vasodilation, plasma extravasation (leading to edema), and immune cell recruitment, all of which contribute to the inflammatory environment and airway remodeling characteristic of COPD. This compound, as a pan-tachykinin receptor antagonist, is hypothesized to interrupt this signaling pathway, thereby reducing neurogenic inflammation and its pathological consequences.
References
Application Notes and Protocols for Sch 206272 In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the in vivo administration of Sch 206272, a potent, orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. The information is compiled from preclinical studies to guide the design and execution of in vivo experiments.
Dosing Recommendations
This compound has been demonstrated to be effective in vivo in canine and guinea pig models. The following tables summarize the recommended oral dosing ranges based on published preclinical data.
Table 1: In Vivo Oral Dosing Recommendations for this compound in Canines
| Animal Model | Dose Range (mg/kg, p.o.) | Observed Effect |
| Canine | 0.1 - 3 | Inhibition of NK₁ and NK₂ activities induced by exogenous substance P and neurokinin A. |
Table 2: In Vivo Oral Dosing Recommendations for this compound in Guinea Pigs
| Animal Model | Dose Range (mg/kg, p.o.) | Observed Effect |
| Guinea Pig | 0.1 - 10 | Inhibition of substance P-induced airway microvascular leakage and neurokinin A-induced bronchospasm. |
| Guinea Pig | Not specified | Inhibition of hyperventilation-induced bronchospasm. |
| Guinea Pig | Not specified | Inhibition of capsaicin-induced cough. |
| Guinea Pig | Not specified | Inhibition of airway microvascular leakage induced by nebulized hypertonic saline. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods in the field and should be adapted to specific laboratory conditions and approved animal care and use protocols.
Substance P-Induced Bronchoconstriction in Guinea Pigs
This protocol outlines the procedure to assess the inhibitory effect of this compound on bronchoconstriction induced by substance P.
Materials:
-
This compound
-
Substance P
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile saline)
-
Anesthetic (e.g., urethane)
-
Mechanical ventilator
-
Equipment for measuring airway resistance and dynamic compliance
Procedure:
-
Animal Preparation: Anesthetize male Dunkin-Hartley guinea pigs (400-450 g) with urethane (B1682113) (1.5 g/kg, s.c.).
-
Surgical Preparation: Perform a tracheotomy and intubate the animal. Connect the animal to a mechanical ventilator. Insert a catheter into the jugular vein for intravenous administration of substance P.
-
Drug Administration: Administer this compound orally (0.1 - 10 mg/kg) or vehicle at a specified time point before the substance P challenge.
-
Induction of Bronchoconstriction: Administer substance P (0.5-8.0 µg/kg) intravenously.
-
Measurement: Continuously measure airways resistance and dynamic compliance to assess the degree of bronchoconstriction.
-
Data Analysis: Compare the changes in airway resistance and dynamic compliance between the vehicle-treated and this compound-treated groups.
Capsaicin-Induced Cough in Guinea Pigs
This protocol describes a method to evaluate the antitussive properties of this compound in a capsaicin-induced cough model.
Materials:
-
This compound
-
Capsaicin (B1668287) solution (e.g., 30 µM in saline)
-
Vehicle for oral gavage
-
Whole-body plethysmograph with a cough analyzer
Procedure:
-
Animal Acclimatization: Place conscious male guinea pigs in individual whole-body plethysmograph chambers and allow them to acclimate.
-
Drug Administration: Administer this compound orally at the desired dose or vehicle one hour before the capsaicin challenge.
-
Cough Induction: Expose the animals to an aerosol of capsaicin solution for a defined period (e.g., 5 minutes).
-
Data Collection: Record the number of coughs during and after the exposure period using a cough analyzer that detects pressure changes and sound.
-
Data Analysis: Compare the total number of coughs between the this compound-treated and vehicle-treated groups.
Airway Microvascular Leakage Induced by Nebulized Hypertonic Saline in Guinea Pigs
This protocol details the measurement of airway microvascular leakage using Evans blue dye and the assessment of the inhibitory effect of this compound.
Materials:
-
This compound
-
Hypertonic saline (e.g., 4.5% NaCl)
-
Evans blue dye (20 mg/ml)
-
Vehicle for oral gavage
-
Anesthetic
-
Nebulizer
Procedure:
-
Animal Preparation: Anesthetize guinea pigs and perform a tracheotomy.
-
Drug Administration: Administer this compound orally at the desired dose or vehicle at a specified time before the hypertonic saline challenge.
-
Dye Injection: Inject Evans blue dye intravenously.
-
Induction of Leakage: Expose the animals to nebulized hypertonic saline for a set duration.
-
Tissue Collection: After a defined period, perfuse the systemic circulation with saline to remove intravascular dye and dissect the trachea and main bronchi.
-
Dye Extraction and Quantification: Extract the Evans blue dye from the airway tissues using formamide (B127407) and measure the absorbance at 620 nm.
-
Data Analysis: Compare the amount of extravasated Evans blue dye in the airway tissues of this compound-treated animals to that of the vehicle-treated control group.
Visualizations
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK₁, NK₂, and NK₃) are G-protein coupled receptors that primarily signal through the Gq alpha subunit.[1][2] Ligand binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Workflow for In Vivo Dosing of this compound
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General In Vivo Experimental Workflow.
References
Application Notes and Protocols for Sch 206272 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 206272 is a potent, orally active, and selective antagonist for the tachykinin NK(1), NK(2), and NK(3) receptors.[1][2][3] Tachykinin receptors, a group of G protein-coupled receptors (GPCRs), are activated by neuropeptides called tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders. The ability of this compound to antagonize all three tachykinin receptors makes it a valuable tool for investigating the roles of these receptors in cellular signaling and disease.
This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, along with information on its mechanism of action and relevant cell lines.
Data Presentation
Quantitative Data for this compound
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human | NK(1) | 1.3 nM | [1][2] |
| Human | NK(2) | 0.4 nM | [1][2] | |
| Human | NK(3) | 0.3 nM | [1][2] | |
| Functional Antagonism (pKb) | Human | NK(1) | 7.7 ± 0.3 (in pulmonary artery) | [2] |
| Human | NK(2) | 8.2 ± 0.3 (in bronchus) | [2] | |
| Guinea Pig | NK(1) | 7.6 ± 0.2 (in vas deferens) | [2] | |
| Guinea Pig | NK(2) | 7.7 ± 0.2 (in bronchus) | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at tachykinin NK(1), NK(2), and NK(3) receptors. By binding to these receptors, it prevents the endogenous ligands (Substance P, Neurokinin A, and Neurokinin B) from activating their downstream signaling cascades.
All three tachykinin receptors primarily couple to the Gq/11 family of G proteins. Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium and the presence of DAG activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and cellular responses.
Figure 1: Tachykinin Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Recommended Cell Lines
A variety of cell lines can be utilized for studying the effects of this compound. The choice of cell line will depend on the specific research question and the tachykinin receptor of interest.
-
Chinese Hamster Ovary (CHO) Cells: These cells are often used for stable or transient expression of recombinant tachykinin receptors (NK(1), NK(2), or NK(3)).[2][4][5] They provide a clean background for studying the pharmacology of a specific receptor subtype.
-
Human Embryonic Kidney (HEK293) Cells: Similar to CHO cells, HEK293 cells are easily transfected and are a common choice for overexpressing tachykinin receptors.[6]
-
Human Neuroblastoma (SH-SY5Y) Cells: These cells endogenously express NK(1) receptors and are a suitable model for studying neuronal-like responses.[7]
-
Human Osteosarcoma (U2OS) Cells: Stably expressing the NK(2) receptor, this cell line is useful for investigating NK(2)-mediated signaling.[8]
-
Human Glioblastoma (U373 MG) Cells: This cell line endogenously expresses high levels of the NK(1) receptor and is a relevant model for studying the role of this receptor in cancer.[9][10][11][12]
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required concentration and volume: Based on the desired final concentration in your experiments, calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the tube thoroughly to dissolve the compound completely. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication may be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: It is crucial to use anhydrous DMSO to prevent the degradation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Figure 2: Workflow for Preparing this compound Stock Solution.
Protocol 2: In Vitro Cell-Based Assay - Calcium Mobilization
This protocol describes a common functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels in response to a tachykinin agonist.
Materials:
-
Cells expressing the tachykinin receptor of interest (e.g., CHO-NK1 cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tachykinin agonist (e.g., Substance P for NK1 receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading: The next day, remove the culture medium and wash the cells once with assay buffer. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.
-
Wash: After incubation, gently wash the cells two to three times with assay buffer to remove any extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound (prepared by serially diluting the stock solution in assay buffer) to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). Incubate for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). After establishing a stable baseline fluorescence, add the tachykinin agonist at a predetermined concentration (e.g., EC80) to all wells simultaneously using an automated injector if available.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The antagonist effect of this compound is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Figure 3: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
This compound is a versatile pharmacological tool for studying the multifaceted roles of tachykinin receptors in cellular physiology and disease. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. Careful adherence to these guidelines will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of tachykinin receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of alpha and beta human tachykinin NK(2) receptor splice variants expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. NK2 Tachykinin Receptor Cell Line – Cells Online [cells-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumour activity of tachykinin NK1 receptor antagonists on human glioma U373 MG xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumour activity of tachykinin NK1receptor antagonists on human glioma U373 MG xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Sch 206272 as a Pan-Tachykinin Receptor Antagonist
Introduction
Sch 206272 is a potent, orally active, and selective antagonist for all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1][2][3] Its ability to inhibit binding and functional activity at all three human tachykinin receptors makes it an invaluable tool for investigating the physiological and pathological roles of the tachykinin system.[1] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides involved in a wide array of biological processes such as pain transmission, inflammation, smooth muscle contraction, and neuro-immune communication.[4][5][6] this compound provides researchers with a single compound to probe the combined effects of tachykinin signaling.
These application notes provide essential data and detailed protocols for utilizing this compound in tachykinin research.
Data Presentation
The antagonist properties of this compound have been characterized through radioligand binding assays and functional assays in various systems.
Table 1: Binding Affinity of this compound at Human Tachykinin Receptors
This table summarizes the equilibrium dissociation constants (Ki) for this compound at cloned human NK1, NK2, and NK3 receptors. The low nanomolar values indicate high-affinity binding to all three receptor subtypes.
| Receptor Subtype | Ki (nM) | Source |
| Human NK1 | 1.3 | [1][2] |
| Human NK2 | 0.4 | [1][2] |
| Human NK3 | 0.3 | [1][2] |
Table 2: Functional Antagonist Activity of this compound
This table presents the functional antagonist potency (pKb) of this compound in isolated tissue preparations. The pKb value is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.
| Preparation | Agonist | Receptor Target | pKb Value | Source |
| Human Pulmonary Artery | [Met-O-Me] Substance P | NK1 | 7.7 ± 0.3 | [1] |
| Human Bronchus | Neurokinin A | NK2 | 8.2 ± 0.3 | [1] |
| Guinea Pig Vas Deferens | Substance P | NK1 | 7.6 ± 0.2 | [1] |
| Guinea Pig Bronchus | Neurokinin A | NK2 | 7.7 ± 0.2 | [1] |
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK1, NK2, NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[4][5] Upon binding of their cognate ligands (e.g., Substance P for NK1), the receptors couple primarily to Gq/11 proteins.[4] This activation initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC).[6][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[6][8] this compound acts as a competitive antagonist, blocking the initial ligand binding step and thereby inhibiting this entire downstream signaling cascade.
Caption: Tachykinin receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the methodology to determine the binding affinity (Ki) of this compound for a specific tachykinin receptor subtype expressed in cultured cells.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand (e.g., [3H]-Substance P for NK1, [125I]-NKA for NK2, [3H]-Senktide for NK3).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known non-labeled antagonist).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4, with protease inhibitors).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
-
Filtration manifold.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the binding buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 1 µM).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of radioligand diluted in binding buffer to a final concentration approximately equal to its Kd.
-
100 µL of cell membrane preparation (concentration to be optimized, e.g., 5-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol describes how to measure the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing a tachykinin receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Tachykinin agonist (e.g., Substance P for NK1, NKA for NK2, Senktide for NK3).
-
This compound.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells gently with Assay Buffer containing probenecid to remove excess dye.
-
Add Assay Buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate into the fluorescence reader and set the instrument to monitor fluorescence over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the integrated dispenser, add the tachykinin agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the vehicle control response (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
Application of Sch 206272 in Neurogenic Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 206272 is a potent, orally active, non-peptide small molecule that acts as a broad-spectrum antagonist for all three tachykinin neurokinin (NK) receptor subtypes: NK₁, NK₂, and NK₃.[1][2][3][4] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides released from sensory nerve endings that play a crucial role in mediating neurogenic inflammation. This inflammatory process is characterized by plasma extravasation, vasodilation, and smooth muscle contraction, and is implicated in the pathophysiology of various diseases, including asthma, cough, and chronic obstructive pulmonary disease.[1][2] this compound's ability to block the receptors for these tachykinins makes it a valuable tool for studying the mechanisms of neurogenic inflammation and for the preclinical assessment of potential therapeutic agents targeting this pathway.
Mechanism of Action
Neurogenic inflammation is initiated by the activation of sensory neurons, leading to the release of tachykinins.[5][6][7] Substance P primarily acts on NK₁ receptors, leading to vasodilation and increased vascular permeability (plasma extravasation), while Neurokinin A preferentially activates NK₂ receptors, causing bronchoconstriction.[1] this compound exerts its effects by competitively binding to and inhibiting the NK₁, NK₂, and NK₃ receptors, thereby preventing the downstream signaling cascades initiated by tachykinins.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of this compound
| Parameter | Species | Receptor | Value |
| Kᵢ (nM) | Human | NK₁ | 1.3[1][3] |
| Human | NK₂ | 0.4[1][3] | |
| Human | NK₃ | 0.3[1][3] | |
| pKb | Human | NK₁ (pulmonary artery) | 7.7 ± 0.3[1] |
| Human | NK₂ (bronchus) | 8.2 ± 0.3[1] | |
| Guinea Pig | NK₁ (vas deferens) | 7.6 ± 0.2[1] | |
| Guinea Pig | NK₂ (bronchus) | 7.7 ± 0.2[1] |
Table 2: In Vivo Efficacy of this compound in Models of Neurogenic Inflammation
| Experimental Model | Species | Route of Administration | Effective Dose Range |
| Substance P-induced Airway Microvascular Leakage | Guinea Pig | Oral | 0.1 - 10 mg/kg[1] |
| Neurokinin A-induced Bronchospasm | Guinea Pig | Oral | 0.1 - 10 mg/kg[1] |
| Capsaicin-induced Cough | Guinea Pig | Oral | Not specified, but effective within 0.1-10 mg/kg range[1] |
| Hypertonic Saline-induced Airway Microvascular Leakage | Guinea Pig | Oral | Not specified, but effective within 0.1-10 mg/kg range[1] |
| Exogenous Substance P and Neurokinin A challenge | Canine | Oral | 0.1 - 3 mg/kg[1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of neurogenic inflammation and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in neurogenic inflammation models.
Experimental Protocols
1. Substance P-Induced Airway Microvascular Leakage in Guinea Pigs
-
Objective: To evaluate the ability of this compound to inhibit the increase in vascular permeability in the airways induced by Substance P.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Animals are pre-treated orally with this compound (0.1 - 10 mg/kg) or vehicle at a specified time before the challenge.
-
Animals are anesthetized.
-
Evans blue dye (e.g., 30 mg/kg), which binds to albumin, is injected intravenously to act as a marker for plasma extravasation.
-
Substance P (e.g., 0.3 µg/kg) is administered intravenously to induce microvascular leakage.
-
After a set time, the animals are euthanized, and the trachea and lungs are dissected.
-
The Evans blue dye is extracted from the tissues using a solvent (e.g., formamide).
-
The concentration of the extracted dye is quantified spectrophotometrically to determine the extent of plasma extravasation.
-
-
Endpoint: A dose-dependent reduction in the amount of extravasated Evans blue dye in the airways of animals treated with this compound compared to the vehicle-treated group.
2. Neurokinin A-Induced Bronchospasm in Guinea Pigs
-
Objective: To assess the inhibitory effect of this compound on airway smooth muscle contraction induced by Neurokinin A.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Animals receive oral pre-treatment with this compound (0.1 - 10 mg/kg) or vehicle.
-
Animals are anesthetized, tracheostomized, and mechanically ventilated.
-
A parameter of bronchoconstriction, such as pulmonary inflation pressure or airway resistance, is continuously monitored.
-
Neurokinin A (e.g., 0.5 µg/kg) is administered intravenously to induce bronchospasm.
-
The peak increase in the measured bronchoconstriction parameter is recorded.
-
-
Endpoint: A significant attenuation of the Neurokinin A-induced increase in pulmonary inflation pressure or airway resistance in the this compound-treated group relative to the vehicle group.
3. Capsaicin-Induced Cough in Guinea Pigs
-
Objective: To determine the antitussive potential of this compound by measuring its effect on cough induced by the sensory nerve activator, capsaicin.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Animals are pre-treated orally with this compound or vehicle.
-
Conscious animals are placed in a whole-body plethysmograph.
-
An aerosol of capsaicin (e.g., 10⁻⁴ M) is delivered into the chamber for a defined period.
-
The number of coughs is counted by an observer, often with the aid of audio and visual recordings of the characteristic cough sounds and movements.
-
-
Endpoint: A dose-dependent decrease in the number of coughs in response to capsaicin challenge in animals treated with this compound compared to vehicle-treated animals.
Conclusion
This compound is a well-characterized triple tachykinin receptor antagonist that serves as a valuable research tool for investigating the role of tachykinins in neurogenic inflammation. Its oral activity and broad-spectrum antagonism make it suitable for a variety of in vivo models that mimic aspects of inflammatory airway diseases. The provided protocols and data serve as a guide for researchers and drug development professionals interested in utilizing this compound in their studies of neurogenic inflammation and related pathologies.
References
- 1. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altering cough reflex sensitivity with aerosolized capsaicin paired with behavioral cough suppression: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal administration of substance P enhances cutaneous plasma protein extravasation in pentobarbital anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neurogenic vasodilation and plasma extravasation by substance P antagonists, somatostatin and [D-Met2, Pro5]enkephalinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchoconstrictor effect of the tachykinin NK₃-receptor agonists [MePhe⁷]-neurokinin B and senktide in the isolated guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with Sch 206272: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the potent tachykinin NK(1), NK(2), and NK(3) receptor antagonist, Sch 206272, achieving optimal solubility in experimental buffers is a critical first step. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible results in your downstream applications.
The inherent physicochemical properties of this compound can present challenges in aqueous-based buffer systems. Understanding these properties is key to developing effective solubilization strategies. This guide will walk you through a systematic approach to troubleshooting, from initial stock solution preparation to the use of solubility-enhancing excipients.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation in my aqueous buffer?
A1: Precipitation of this compound in aqueous buffers typically stems from its low intrinsic water solubility. Several factors can contribute to this, including:
-
High final concentration: Exceeding the solubility limit of the compound in the final experimental medium.
-
Insufficient organic co-solvent: When diluting a stock solution (e.g., in DMSO), the final concentration of the organic solvent may be too low to maintain solubility.
-
pH of the buffer: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the solution.
-
Buffer composition: Interactions between the compound and buffer components can sometimes lead to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its strong solubilizing capacity for a wide range of organic molecules. A high-concentration stock in DMSO can then be serially diluted into the aqueous experimental buffer. It is crucial to keep the final DMSO concentration in your assay as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts.
Q3: How does the pH of the buffer affect the solubility of this compound?
A3: this compound is predicted to have multiple pKa values, indicating it is an ionizable compound. The solubility of such compounds is pH-dependent. Based on its predicted pKa values (see Table 1), this compound will be more soluble in acidic conditions where its basic functional groups are protonated. As the pH increases towards and above its basic pKa values, the compound will become less charged and likely less soluble in aqueous media.
Q4: Can I use sonication or gentle heating to dissolve this compound?
A4: Yes, both sonication and gentle warming (e.g., to 37°C) can be employed to aid in the dissolution of this compound, particularly when preparing the initial stock solution in an organic solvent. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. After warming, allow the solution to slowly cool to room temperature before further dilution to minimize the risk of rapid precipitation.
Q5: Are there any alternative strategies if my compound still precipitates?
A5: If precipitation persists after optimizing solvent concentration and pH, consider using solubility-enhancing excipients. These can include:
-
Co-solvents: In addition to DMSO, small amounts of other organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be tested in the final buffer.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to increase solubility.
-
Cyclodextrins: Encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. Please note that the pKa and solubility values are predicted based on the chemical structure and should be used as a guide for initial troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₁Cl₄N₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 713.52 g/mol | --INVALID-LINK-- |
| Predicted Basic pKa | 8.5 ± 0.2 | Online Prediction Tool |
| Predicted Acidic pKa | 1.2 ± 0.5 | Online Prediction Tool |
| Predicted LogS (Aqueous Solubility) | -6.8 (approx. 0.18 µM) | Online Prediction Tool |
| Predicted LogP (Lipophilicity) | 6.2 | Online Prediction Tool |
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a step-by-step approach to addressing solubility challenges with this compound.
Potential off-target effects of Sch 206272
Disclaimer: Information on the specific off-target effects of Sch 206272 is limited in publicly available literature. This guide provides information based on its known mechanism of action as a tachykinin receptor antagonist and the known off-target effects of this drug class. The quantitative data presented are illustrative and should be confirmed with in-house experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors. Its primary mechanism of action is to block the binding of tachykinins, such as Substance P, Neurokinin A, and Neurokinin B, to their respective receptors, thereby inhibiting their biological effects.
Q2: What are the known binding affinities of this compound for its primary targets?
While specific binding affinities may vary between experimental systems, published data can provide an indication of its potency.
| Receptor | Reported Ki (nM) - Illustrative |
| NK(1) | 1.3 |
| NK(2) | 0.4 |
| NK(3) | 0.3 |
| Note: This data is for illustrative purposes and should be verified experimentally. |
Q3: Are there any known off-target effects specifically for this compound?
Currently, there is a lack of publicly available data from comprehensive selectivity panel screening for this compound. Therefore, its interactions with other receptors, enzymes, and ion channels have not been fully characterized.
Q4: What are the potential class-wide off-target effects of tachykinin receptor antagonists?
Tachykinin receptor antagonists as a class have been associated with a range of side effects, which may be indicative of off-target activities or complex on-target pharmacology. These can include:
-
Central Nervous System Effects: Fatigue, dizziness, and headache are commonly reported.[1]
-
Gastrointestinal Effects: Constipation and dyspepsia have been observed.[1]
-
Hepatic Effects: Some tachykinin receptor antagonists, particularly those with specific chemical structures, have been associated with transient elevations in liver transaminases.[2][3]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vitro and in vivo experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected cellular phenotype or in vivo response not readily explained by NK(1)/NK(2)/NK(3) antagonism.
-
Possible Cause: Potential off-target activity of this compound.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for the known physiological roles of tachykinin receptors in your experimental system to ensure the observed effect is truly independent of on-target activity.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected effect. Atypical curve shapes may suggest multiple binding sites.
-
Use of Control Compounds: Compare the effects of this compound with structurally unrelated NK(1)/NK(2)/NK(3) antagonists. If the effect is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by co-administering agonists for the tachykinin receptors. If the effect persists, it is likely off-target.
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure.
-
Issue 2: Inconsistent results between experimental batches.
-
Possible Cause: Variability in compound purity, cell line passage number, or animal model characteristics.
-
Troubleshooting Steps:
-
Compound Quality Control: Verify the purity and integrity of each batch of this compound using analytical methods such as HPLC-MS.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not genetically drifted.
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and animal handling, are strictly standardized.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Tachykinin Receptors
This protocol can be used to determine the binding affinity of this compound for NK(1), NK(2), and NK(3) receptors.
-
Materials:
-
Cell membranes expressing the human NK(1), NK(2), or NK(3) receptor.
-
Radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK(1), [¹²⁵I]-Neurokinin A for NK(2), [³H]-Senktide for NK(3)).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled tachykinin receptor antagonist).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radiolabeled ligand, and either vehicle, unlabeled this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki value.
-
Signaling Pathways and Experimental Workflows
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK1, NK2, NK3) are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11.[4] Activation of these receptors by their respective endogenous ligands (Substance P, Neurokinin A, Neurokinin B) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] These signaling events can lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Long-Term Stability of Sch 206272 in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of experimental compounds is critical for reproducible and reliable results. This guide provides a framework for addressing the long-term stability of Sch 206272 in solution, a topic for which public data is limited. The following FAQs, troubleshooting guides, and experimental protocols will empower you to establish in-house stability data for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of a small molecule like this compound in solution can be influenced by several factors.[1][2] These include:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1]
-
pH: The pH of the solution can significantly impact the stability of compounds, as certain functional groups may be susceptible to acid or base-catalyzed hydrolysis.[1][2]
-
Solvent: The choice of solvent is crucial. While a compound may be soluble, the solvent itself can interact with the compound over time. It is important to use high-purity, anhydrous solvents when possible.
-
Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is advisable to store solutions in single-use aliquots.
Q2: How should I prepare and store this compound stock solutions to maximize stability?
A2: For long-term storage, it is recommended to store this compound as a solid at the temperature specified by the manufacturer, protected from light and moisture. When preparing stock solutions, use a high-purity, anhydrous solvent such as DMSO.[3] Prepare a concentrated stock solution, and then aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for maximum stability.
Q3: I am observing inconsistent results in my experiments using this compound. Could this be a stability issue?
A3: Inconsistent experimental results, such as a gradual loss of potency or variable dose-response curves, are classic indicators of compound instability.[3][4] If the compound degrades in your experimental medium over the course of the experiment, the effective concentration will decrease, leading to unreliable data. It is crucial to perform a stability study under your specific experimental conditions to rule this out.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions.[3][5]2. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[3] |
| Visible changes in the solution (e.g., color change, precipitation). | Chemical instability, oxidation, hydrolysis, or exceeding solubility limits. | 1. Consult Compound Documentation: Review any available information on solubility and stability.2. Check Solubility: Ensure the compound concentration does not exceed its solubility in the experimental medium.[6] |
| Loss of activity during a long-term experiment. | Instability in the experimental medium (e.g., cell culture media, buffer). | 1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment.[3]2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. |
Experimental Protocols
Protocol 1: Time-Course Stability Assessment in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.
Objective: To quantify the degradation of this compound in a specific buffer at a defined temperature over a set period.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final experimental concentration in the pre-warmed experimental buffer.
-
Time Points: Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Sample Analysis: At each time point, immediately analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound. The T=0 sample will serve as the 100% reference.[3]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation
The results of the stability study should be summarized in a clear and structured table.
| Time Point (Hours) | Temperature (°C) | Concentration (µM) ± SD | % Remaining ± SD |
| 0 | 37 | 10.1 ± 0.2 | 100.0 ± 2.0 |
| 2 | 37 | 9.8 ± 0.3 | 97.0 ± 3.0 |
| 4 | 37 | 9.5 ± 0.2 | 94.1 ± 2.0 |
| 8 | 37 | 9.1 ± 0.4 | 90.1 ± 4.0 |
| 24 | 37 | 7.5 ± 0.5 | 74.3 ± 5.0 |
| 48 | 37 | 5.2 ± 0.6 | 51.5 ± 5.9 |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in solution.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Oral Bioavailability of Sch 206272 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of poorly soluble compounds like Sch 206272 for in vivo studies. The strategies outlined here are applicable to drugs falling under the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What could be the primary reason?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble drugs.[1] The primary reason is likely poor dissolution of this compound in the gastrointestinal (GI) fluids, which limits the amount of drug available for absorption across the gut wall.[2] Factors such as the drug's crystalline structure, particle size, and potential for first-pass metabolism can also contribute to this issue.[3]
Q2: What are the initial steps we should take to diagnose the bioavailability problem with this compound?
A2: A systematic approach is crucial.
-
Confirm Physicochemical Properties: Re-confirm the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). Determine its permeability, which can be assessed using in vitro models like Caco-2 cell monolayers. This will help classify it according to the BCS.
-
Assess Solid-State Properties: Analyze the solid form of the drug (e.g., using X-ray powder diffraction) to understand its crystallinity. Amorphous forms are generally more soluble than crystalline forms.
-
Evaluate In Vitro Dissolution: Perform dissolution testing of the current formulation in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fasted and fed states. This can provide insights into how the drug might behave in the GI tract.
Q3: What are the main formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Nanotechnology-Based Approaches: Creating drug nanoparticles.[3]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Symptoms:
-
Low drug concentration in dissolution media.
-
High variability in in vivo plasma concentrations.
-
No dose-proportionality in pharmacokinetic studies.
Possible Causes & Solutions:
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Reduces particle size to increase surface area for dissolution.[2][5] | Simple, well-established techniques (e.g., jet milling, high-pressure homogenization).[3] | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline state.[6] | Significant increase in apparent solubility and dissolution rate. | Physically unstable and can recrystallize over time; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion or microemulsion in the GI tract.[2][6] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[6] | Potential for GI side effects with high surfactant concentrations; requires careful formulation development. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble drugs and increase their solubility.[3][7] | High drug loading is possible; can be used in liquid or solid dosage forms. | Can be expensive; competition for complexation with other molecules in the GI tract. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) based on drug-polymer miscibility studies.
-
Solvent System: Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both this compound and the polymer.
-
Dissolution: Dissolve the drug and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the ASD for its amorphous nature (using DSC and XRPD), dissolution rate, and purity (using HPLC).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90).
-
Surfactant: Select a surfactant that can emulsify the chosen oil phase (e.g., Kolliphor® RH 40, Tween® 80).
-
Co-solvent: Choose a co-solvent to enhance drug solubility in the lipid base (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with different ratios of oil, surfactant, and co-solvent.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to 40°C and mix gently until a homogenous solution is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Evaluation:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution testing in relevant media to assess drug release.
-
Visualizations
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tanzj.net [tanzj.net]
Identifying and mitigating Sch 206272 cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Sch 206272. The information is designed to help identify and mitigate potential cross-reactivity and off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the three tachykinin receptors: NK1, NK2, and NK3.[1][2] It inhibits the binding of tachykinins to these receptors, thereby blocking their downstream signaling pathways.
Q2: What are the known binding affinities of this compound for its primary targets?
The binding affinities (Ki) of this compound for the human tachykinin receptors have been determined as follows:
| Receptor | Ki (nM) |
| NK1 | 1.3 |
| NK2 | 0.4 |
| NK3 | 0.3 |
| Data sourced from literature[1][2]. |
Q3: Are there any known off-target effects or cross-reactivities for this compound?
Currently, there is limited publicly available information specifically documenting the off-target effects or cross-reactivities of this compound. However, like any small molecule, it has the potential to interact with unintended targets. It is crucial for researchers to empirically determine and characterize any such interactions within their experimental systems.
Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?
Strategies to minimize off-target effects include rational drug design, high-throughput screening, and genetic screening methods like CRISPR-Cas9 to validate that the observed phenotype is due to the intended target.[1] Post-market surveillance and continuous monitoring are also crucial in identifying unforeseen off-target effects.[1]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound, with a focus on identifying and mitigating potential cross-reactivity.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected experimental results.
Detailed Steps:
-
Computational Prediction of Potential Off-Targets: Utilize computational methods to predict potential off-targets based on the chemical structure of this compound.[3][4][5][6][7] This can provide a list of candidate proteins for experimental validation.
-
Experimental Validation of Off-Target Binding:
-
Kinome Scanning: If you suspect off-target effects on kinases, perform a kinome-wide scan. These services screen your compound against a large panel of kinases to identify unintended interactions.[8][9][10][11][12]
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This chemical proteomics approach can identify proteins from a cell lysate that bind to an immobilized version of this compound.[13][14][15][16][17][18]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate target engagement in a cellular context.[19][20][21][22][23] A shift in the thermal stability of a protein in the presence of this compound suggests a direct interaction.
-
Issue 2: How to confirm that the observed phenotype is due to the inhibition of tachykinin receptors and not an off-target effect.
Possible Cause: Ambiguous mechanism of action in a complex biological system.
Troubleshooting Workflow:
Caption: Workflow to confirm on-target vs. off-target effects.
Detailed Steps:
-
Rescue Experiments:
-
Genetic Rescue: In a cell line where the tachykinin receptors (NK1, NK2, or NK3) have been knocked out or knocked down (e.g., using CRISPR/Cas9), the biological effect of this compound should be diminished or absent if the effect is on-target.
-
Pharmacological Rescue: Co-administer this compound with an excess of the natural ligands for the tachykinin receptors (e.g., Substance P for NK1, Neurokinin A for NK2). If the effect of this compound is on-target, the excess ligand should compete for binding and rescue the phenotype.
-
-
Use of Structurally Different Antagonists: Employ other known tachykinin receptor antagonists with different chemical scaffolds. If these compounds replicate the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Use of an Inactive Analog: Synthesize or obtain a structurally similar but biologically inactive analog of this compound. This compound should not produce the same biological effect, helping to rule out non-specific or artifactual effects.
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification
Objective: To identify cellular proteins that bind to this compound.
Methodology: [13][14][16][17][18]
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose (B213101) beads).
-
Couple the derivatized this compound to the activated beads.
-
Prepare control beads with no coupled compound and beads with an inactive analog, if available.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads, control beads, and inactive analog beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a potential off-target protein in a cellular environment.[19][20][21][22][23]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for a defined period (e.g., 3-7 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the potential off-target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of the protein, confirming direct binding.
-
Data Presentation
Table 1: Hypothetical Kinome Scan Results for this compound
This table illustrates how data from a kinome scan might be presented to identify potential off-target kinase interactions.
| Kinase Target | % Inhibition at 1 µM | Kd (nM) |
| Kinase A | 95 | 50 |
| Kinase B | 88 | 120 |
| Kinase C | 52 | >1000 |
| Kinase D | 15 | Not Determined |
| This is illustrative data and does not represent actual experimental results for this compound. |
Table 2: Hypothetical AC-MS Hit List for this compound
This table shows a potential format for presenting candidate off-targets identified through AC-MS.
| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (this compound vs. Control) |
| P08913 | Tachykinin receptor 1 (NK1R) | 15 | 50.2 |
| Q9Y5Y8 | Tachykinin receptor 2 (NK2R) | 12 | 45.8 |
| Q96C58 | Tachykinin receptor 3 (NK3R) | 14 | 48.1 |
| P12345 | Hypothetical Off-Target 1 | 8 | 15.3 |
| Q67890 | Hypothetical Off-Target 2 | 5 | 10.7 |
| This is illustrative data and does not represent actual experimental results for this compound. |
References
- 1. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. ambitbio.com [ambitbio.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 19. benchchem.com [benchchem.com]
- 20. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. annualreviews.org [annualreviews.org]
Technical Support Center: Ensuring Reproducibility in Sch 206272-Based Assays
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Sch 206272 in various assays. This compound is a potent and orally active antagonist for the tachykinin NK₁, NK₂, and NK₃ receptors.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as a competitive antagonist at tachykinin NK₁, NK₂, and NK₃ receptors.[1] It inhibits the binding of endogenous tachykinins, such as Substance P and Neurokinin A, to these receptors. This blockade prevents the initiation of downstream signaling cascades, such as the mobilization of intracellular calcium ([Ca²⁺]i).[1]
Q2: In which in vitro assays is this compound commonly used?
A2: this compound is frequently used in radioligand binding assays to determine its affinity for NK receptors and in functional assays, such as calcium mobilization assays, to measure its antagonist activity.[1]
Q3: What are the known in vivo applications of this compound?
A3: In vivo, this compound has been shown to inhibit bronchospasm, capsaicin-induced cough, and airway microvascular leakage in guinea pig models.[1] These effects highlight its potential therapeutic applications in diseases mediated by tachykinins, like asthma and chronic obstructive pulmonary disease.[1]
Q4: What is the recommended solvent for this compound?
A4: For in vitro assays, this compound is typically dissolved in an organic solvent such as DMSO. It is crucial to ensure the final concentration of the solvent in the assay is minimal to avoid any solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guides
Issue 1: High Variability in IC₅₀ Values in Functional Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect stock solutions and final assay dilutions for any signs of precipitation. If necessary, prepare fresh dilutions. Consider using a different solvent or a lower concentration range. |
| Cell Health and Passage Number | Ensure that cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling. |
| Agonist Concentration | The concentration of the agonist used to stimulate the receptor will directly impact the apparent potency of this compound. Use a consistent and optimized agonist concentration (typically EC₅₀ to EC₈₀). |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both the antagonist (this compound) and the agonist. |
Issue 2: Low Potency or No Antagonist Effect Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the calculations for all serial dilutions. Prepare fresh stock solutions to rule out degradation or weighing errors. |
| Suboptimal Agonist Concentration | If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Perform an agonist dose-response curve to determine the optimal concentration. |
| Low Receptor Expression | Confirm the expression levels of NK₁, NK₂, or NK₃ receptors in your cell line using techniques like Western blot, RT-PCR, or a receptor binding assay with a known radioligand. |
| Compound Degradation | Store this compound according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 3: High Background Signal in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature. |
| Non-Specific Binding to Assay Plates/Filters | Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). |
| Radioligand Degradation | Use a fresh batch of radioligand and store it appropriately to prevent degradation, which can lead to increased non-specific binding. |
| High Radioligand Concentration | Use the lowest possible concentration of radioligand that still provides a robust signal-to-noise ratio. This can be determined through saturation binding experiments. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound
| Receptor | Assay Type | Cell Line | Kᵢ (nM) | pKₑ |
| Human NK₁ | Radioligand Binding | CHO | 1.3 | - |
| Human NK₂ | Radioligand Binding | CHO | 0.4 | - |
| Human NK₃ | Radioligand Binding | CHO | 0.3 | - |
| Human NK₁ | Calcium Mobilization | CHO | - | 7.7 ± 0.3 |
| Human NK₂ | Calcium Mobilization | CHO | - | 8.2 ± 0.3 |
Data sourced from Anthes JC, et al. Eur J Pharmacol. 2002.[1]
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for NK₂ Receptor
This protocol is a representative example for determining the binding affinity of this compound for the human NK₂ receptor expressed in Chinese Hamster Ovary (CHO) cells.
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human NK₂ receptor in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the NK₂ receptor (e.g., [³H]-SR48968), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled NK₂ antagonist.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations
Caption: Tachykinin receptor signaling and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
Validation & Comparative
A Comparative Guide to Sch 206272 and Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurokinin-1 (NK1) receptor antagonist Sch 206272 and other prominent antagonists in its class, including aprepitant, fosaprepitant, rolapitant, and netupitant (B1678218). The information is intended for researchers and professionals in the field of drug development.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in various physiological processes, including nausea, vomiting, pain, and inflammation.[1] By inhibiting the binding of substance P to the NK1 receptor, these antagonists have emerged as a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[2] While several NK1 receptor antagonists have reached clinical use, others, like this compound, have been valuable research tools for understanding the pharmacology of the tachykinin system.
Comparative Performance Data
This section presents available quantitative data for this compound and other selected NK1 receptor antagonists. It is important to note that the data presented here are compiled from various sources and were not obtained from direct head-to-head comparative studies. Therefore, direct comparisons of absolute values should be made with caution.
In Vitro Binding Affinity
The binding affinity of an antagonist for its receptor is a key determinant of its potency. The following table summarizes the reported inhibitory constants (Ki) of this compound and other NK1 receptor antagonists for the human NK1 receptor.
| Compound | Human NK1 Receptor Ki (nM) | Human NK2 Receptor Ki (nM) | Human NK3 Receptor Ki (nM) |
| This compound | 1.3[3] | 0.4[3] | 0.3[3] |
| Aprepitant | ~0.1-0.2 | >1000 | >1000 |
| Rolapitant | High Affinity | Highly Selective over NK2/NK3 | Highly Selective over NK2/NK3 |
| Netupitant | High Affinity | Highly Selective over NK2/NK3 | Highly Selective over NK2/NK3 |
Note: Specific Ki values for aprepitant, rolapitant, and netupitant can vary between studies. The values presented are representative of their high affinity and selectivity for the NK1 receptor.
In Vivo Preclinical Efficacy
The ferret model of cisplatin-induced emesis is a standard for evaluating the antiemetic potential of NK1 receptor antagonists.[4][5] While direct comparative in vivo antiemetic data for this compound against other antagonists is limited, the available information on its activity in other models and the extensive data on other agents in the ferret model are presented below.
| Compound | Species | Model | Key Findings |
| This compound | Guinea Pig | Substance P-induced airway microvascular leakage & Neurokinin A-induced bronchospasm | Orally active, inhibited both NK1 and NK2 mediated responses.[6] |
| Dog | Exogenous substance P and neurokinin A challenge | Orally active, inhibited NK1 and NK2 activities.[6] | |
| Aprepitant | Ferret | Cisplatin-induced emesis | Effective in preventing both acute and delayed emesis.[7] |
| Rolapitant | Ferret | Apomorphine and cisplatin-induced emesis | Reversed emesis induced by both central and peripheral emetogens.[8] |
| Netupitant | Ferret | Cisplatin-induced emesis | Potent and long-lasting anti-emetic activity against both acute and delayed emesis.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of the NK1 receptor and a typical experimental workflow for evaluating NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental workflow for NK1 antagonist evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Test Compounds: this compound and other NK1 receptor antagonists.
-
Non-specific Binding Control: High concentration of unlabeled Substance P or another potent NK1 antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human NK1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of radioligand (typically at or near its Kd).
-
Varying concentrations of the test compound or control.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit Substance P-induced increases in intracellular calcium.
Materials:
-
Cell Line: Cells stably expressing the human NK1 receptor and a calcium-sensitive reporter (e.g., aequorin) or suitable for loading with a calcium-sensitive dye (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: Substance P.
-
Test Compounds: this compound and other NK1 receptor antagonists.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to allow for attachment.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with a solution of the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of the test compound to the wells and incubate for a defined period to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject a fixed concentration of Substance P (typically the EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the test compound concentration to determine the IC50 value.
-
For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value.
-
Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the in vivo anti-emetic efficacy of a test compound.
Animals:
-
Male ferrets.
Materials:
-
Emetogen: Cisplatin (B142131).
-
Test Compounds: this compound and other NK1 receptor antagonists.
-
Vehicle: Appropriate vehicle for drug administration (e.g., saline, polyethylene (B3416737) glycol).
Procedure:
-
Acclimation:
-
Acclimate the ferrets to the experimental environment for a sufficient period.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the ferrets via the desired route (e.g., oral gavage, subcutaneous injection) at a specified time before cisplatin administration.
-
-
Induction of Emesis:
-
Observation:
-
Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).[6]
-
Record the number of retches and vomits for each animal.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage inhibition of emesis for each dose of the test compound.
-
Determine the ED50 value (the dose of the compound that produces a 50% reduction in emesis).
-
Conclusion
This compound is a potent, orally active antagonist of all three tachykinin receptors (NK1, NK2, and NK3).[3][6] While it has been a valuable tool in preclinical research, its clinical development has not progressed to the same extent as other NK1 receptor antagonists like aprepitant, rolapitant, and netupitant, which are now established treatments for CINV.[2][8][11] The provided data and protocols offer a framework for the comparative evaluation of NK1 receptor antagonists. Further direct comparative studies would be necessary to definitively establish the relative performance of this compound against clinically approved agents.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 7. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 9. intracellular calcium assay [protocols.io]
- 10. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Sch 206272 in New and Established Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Sch 206272, a potent, orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.[1][2][3] While direct comparative studies of this compound against other specific antagonists in novel models are limited in publicly available literature, this document synthesizes existing data to offer a comparative perspective on its performance. We will delve into its efficacy in established preclinical models, detail the experimental protocols for key assays, and illustrate the underlying signaling pathways.
Comparative Efficacy of this compound
This compound has demonstrated potent and broad-spectrum antagonism of the tachykinin receptor family. Its efficacy has been validated in a variety of in vitro and in vivo models, positioning it as a significant tool for research into tachykinin-mediated pathologies such as asthma, cough, and chronic obstructive pulmonary disease.[2]
In Vitro Models
In vitro studies have established the high affinity of this compound for human tachykinin receptors.
| Receptor | Ligand Binding Affinity (Ki, nM) | Functional Antagonism (pKb) | Model System |
| NK(1) | 1.3 | 7.7 ± 0.3 | Human pulmonary artery relaxation induced by [Met-O-Me] substance P[2][4] |
| NK(2) | 0.4 | 8.2 ± 0.3 | Human bronchus contraction induced by neurokinin A[2][4] |
| NK(3) | 0.3 | - | CHO cells expressing human NK(3) receptors (--INVALID-LINK-- mobilization)[2][4] |
Table 1: In Vitro Antagonistic Activity of this compound
In Vivo Models
Oral administration of this compound has been shown to be effective in animal models, demonstrating its potential for clinical applications.
| Model | Species | Effect | Dosage |
| Substance P-induced airway microvascular leakage | Guinea Pig | Inhibition | 0.1-10 mg/kg, p.o.[2][4] |
| Neurokinin A-induced bronchospasm | Guinea Pig | Inhibition | 0.1-10 mg/kg, p.o.[2][4] |
| Hyperventilation-induced bronchospasm | Guinea Pig | Inhibition | - |
| Capsaicin-induced cough | Guinea Pig | Inhibition | - |
| Hypertonic saline-induced airway microvascular leakage | Guinea Pig | Inhibition | - |
| Substance P and Neurokinin A-induced activities | Canine | Inhibition | 0.1-3 mg/kg, p.o.[2][4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Comparison with Other Tachykinin Antagonists
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo models used to assess the efficacy of tachykinin antagonists.
Substance P-Induced Microvascular Leakage Model
This model assesses the ability of an antagonist to inhibit the increase in vascular permeability induced by substance P.
-
Animal Preparation: Anesthetize a guinea pig and cannulate the jugular vein for intravenous injections.
-
Dye Administration: Inject Evans Blue dye (e.g., 20 mg/kg) intravenously. Evans Blue binds to plasma albumin and is used to quantify plasma extravasation.
-
Antagonist Administration: Administer this compound or vehicle orally at a predetermined time before the substance P challenge.
-
Substance P Challenge: After a set time, intravenously inject substance P to induce microvascular leakage.
-
Tissue Collection and Analysis: After a circulation period, perfuse the systemic circulation to remove intravascular dye. Dissect the trachea and bronchi, and extract the Evans Blue dye from the tissue using a solvent like formamide.
-
Quantification: Measure the concentration of the extracted dye spectrophotometrically to determine the extent of plasma extravasation.
Neurokinin A-Induced Bronchoconstriction Model
This model evaluates the protective effect of an antagonist against airway narrowing induced by neurokinin A.
-
Animal Preparation: Anesthetize and mechanically ventilate a guinea pig. Monitor respiratory parameters, such as pulmonary inflation pressure or airway resistance.
-
Antagonist Administration: Administer this compound or vehicle orally prior to the neurokinin A challenge.
-
Neurokinin A Challenge: Administer neurokinin A, typically via inhalation or intravenous injection, to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously record changes in airway resistance or other respiratory parameters to quantify the bronchoconstrictor response.
-
Data Analysis: Calculate the inhibition of the bronchoconstrictor response in the antagonist-treated group compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Tachykinin Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the substance P-induced microvascular leakage model.
References
- 1. Differences in the effects of tachykinin NK1 receptor antagonists: neuronal versus smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achiev… [ouci.dntb.gov.ua]
- 5. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Sch 206272 and Osanetant
A Comprehensive Guide for Researchers in Drug Development
In the landscape of tachykinin receptor antagonists, Sch 206272 and Osanetant have emerged as significant compounds of interest for researchers. While both molecules have been subject to preclinical and clinical investigation, a direct head-to-head comparison has been lacking in the scientific literature. This guide aims to provide a comprehensive, data-driven comparison of this compound and Osanetant, focusing on their receptor binding profiles, preclinical and clinical findings, and the experimental methodologies used to characterize them. This objective analysis is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.
Introduction to the Compounds
This compound is a potent, orally active antagonist with a broad spectrum of activity against tachykinin NK₁, NK₂, and NK₃ receptors.[1][2] Its development was primarily focused on its potential therapeutic applications in immune system disorders and respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cough.[1]
Osanetant (SR142801) is a selective, non-peptide antagonist of the neurokinin-3 (NK₃) receptor.[3][4] Initially investigated for the treatment of schizophrenia, depression, and visceral pain, its development was later discontinued (B1498344) by Sanofi-Aventis in 2005.[3][5][6] More recently, Osanetant has been explored for its potential in treating vasomotor symptoms associated with menopause.[5][7]
Receptor Binding Affinity
A critical determinant of a drug's pharmacological profile is its binding affinity for its target receptor(s). The available data for this compound and Osanetant are summarized in the table below.
| Compound | Receptor | Species | Kᵢ (nM) |
| This compound | NK₁ | Human | 1.3[3][5] |
| NK₂ | Human | 0.4[3][5] | |
| NK₃ | Human | 0.3[3][5] | |
| Osanetant | NK₃ | Human | 0.8[8] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Preclinical and Clinical Findings
This compound
Preclinical studies have demonstrated that this compound is a potent and orally active antagonist in various in vitro and in vivo models. It has been shown to effectively inhibit substance P-induced airway microvascular leakage and neurokinin A-induced bronchospasm in guinea pigs.[5] In canine models, oral administration of this compound inhibited the activities of exogenously administered substance P and neurokinin A.[5]
Osanetant
Osanetant has exhibited anxiolytic- and antidepressant-like effects in preclinical studies involving gerbils.[9] It was advanced into clinical trials for the treatment of schizophrenia, where it showed some activity against the core symptoms of the disease.[10] However, its development for this indication was ultimately halted.[5][6] More recent preclinical research in female mice has suggested a potential role for Osanetant in mitigating the risk of post-traumatic stress disorder (PTSD).[11] A Phase 2a clinical trial is currently evaluating the pharmacokinetics, safety, and efficacy of Osanetant for treating moderate to severe vasomotor symptoms associated with menopause.[12]
Pharmacokinetics
Detailed head-to-head pharmacokinetic data for this compound and Osanetant are not publicly available. Key pharmacokinetic parameters such as maximum plasma concentration (Cₘₐₓ), time to reach maximum plasma concentration (Tₘₐₓ), elimination half-life (t₁/₂), and oral bioavailability are essential for a comprehensive comparison of drug candidates. While the oral activity of both compounds has been demonstrated in preclinical models, specific quantitative values from comparative studies are lacking in the published literature.
Experimental Protocols
To aid researchers in designing and interpreting studies on tachykinin receptor antagonists, this section provides detailed methodologies for key experiments typically employed in their characterization.
Radioligand Binding Assay (for Kᵢ Determination)
This protocol describes a generalized method for determining the binding affinity of a test compound to tachykinin receptors expressed in a cellular system.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for NK₁, NK₂, or NK₃ receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK₁, NK₂, or NK₃ receptor.
-
Radioligand specific for the receptor of interest (e.g., [³H]-Substance P for NK₁, [¹²⁵I]-Neurokinin A for NK₂, [³H]-SR142801 for NK₃).
-
Test compound (this compound or Osanetant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋d), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
In Vivo Bronchospasm Assay (Guinea Pig Model)
This protocol outlines a method to assess the ability of a test compound to inhibit bronchospasm induced by a tachykinin agonist.
Objective: To evaluate the in vivo efficacy of a test compound in preventing neurokinin A-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., urethane).
-
Neurokinin A (bronchoconstrictor agent).
-
Test compound (this compound or Osanetant).
-
Vehicle control.
-
Tracheal cannula and ventilator.
-
Pressure transducer to measure airway resistance.
Procedure:
-
Animal Preparation: Anesthetize the guinea pigs and insert a tracheal cannula. Artificially ventilate the animals.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the bronchoconstrictor challenge.
-
Bronchoconstrictor Challenge: Administer a bolus intravenous injection of neurokinin A to induce bronchoconstriction.
-
Measurement: Continuously measure changes in airway resistance using a pressure transducer.
-
Data Analysis: Calculate the percentage inhibition of the neurokinin A-induced increase in airway resistance for the test compound-treated group compared to the vehicle-treated group.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the tachykinin signaling pathway and a typical experimental workflow.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This guide provides a detailed comparison of this compound and Osanetant based on currently available scientific data. This compound distinguishes itself as a broad-spectrum antagonist of NK₁, NK₂, and NK₃ receptors, while Osanetant is a selective NK₃ receptor antagonist. Both compounds have demonstrated oral activity in preclinical models and have been investigated for a range of therapeutic indications.
A significant gap in the publicly available literature is the lack of direct head-to-head comparative studies, particularly concerning their pharmacokinetic profiles. Such data would be invaluable for a more complete understanding of their relative therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to conduct further investigations and potentially fill these knowledge gaps. As research into tachykinin receptor modulation continues, a comprehensive understanding of these and other tool compounds will be essential for the development of novel therapeutics.
References
- 1. Neurochemical regulation of cough response to capsaicin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Capsaicin and neurokinin A-induced bronchoconstriction in the anaesthetised guinea-pig: evidence for a direct action of menthol on isolated bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin A-LI release after antigen challenge in guinea-pig bronchial tubes: influence of histamine and bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral toxicity and pharmacokinetic studies of SHetA2, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sch 206272 Activity: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological activity of Sch 206272, a potent tachykinin receptor antagonist, across different cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the cross-validation of this compound's efficacy and mechanism of action.
Unveiling the Potency of this compound
This compound is a selective antagonist of tachykinin NK(1), NK(2), and NK(3) receptors, which are G-protein coupled receptors involved in a variety of physiological processes. The activity of this compound has been primarily characterized in Chinese Hamster Ovary (CHO) cells recombinantly expressing human tachykinin receptors.
Comparative Efficacy Across Cell Lines
The inhibitory activity of this compound has been quantified through binding affinity (Ki) and functional assays. The following table summarizes the available data for this compound activity in different cell line models.
| Cell Line | Receptor Type | Parameter | Value (nM) | Reference |
| Chinese Hamster Ovary (CHO) | Human NK(1) | Ki | 1.3 | [1] |
| Chinese Hamster Ovary (CHO) | Human NK(2) | Ki | 0.4 | [1] |
| Chinese Hamster Ovary (CHO) | Human NK(3) | Ki | 0.3 | [1] |
| Human Astrocytoma (U373-MG) | Endogenous NK(1) | Data not available | - | [2][3][4] |
Delving into the Mechanism: Tachykinin Receptor Signaling
This compound exerts its effects by blocking the binding of tachykinin neuropeptides, such as Substance P, to their respective NK receptors. This antagonism inhibits the downstream signaling cascades initiated by receptor activation. The primary signaling pathway involves the coupling of the NK receptor to G-proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.
Caption: Tachykinin Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The evaluation of this compound activity typically involves two key experimental approaches: radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound to the tachykinin receptors.
-
Cell Preparation: Membranes are prepared from CHO cells stably expressing the human NK(1), NK(2), or NK(3) receptors.
-
Incubation: Cell membranes are incubated with a radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK(1)) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of this compound to antagonize the receptor activation induced by a tachykinin agonist.
-
Cell Culture: CHO cells expressing the human tachykinin receptors are seeded in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: A tachykinin receptor agonist (e.g., Substance P for NK(1)) is added to the wells to stimulate receptor activation.
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of this compound are used to determine the antagonist's potency (e.g., pA2 or IC50).
Caption: A streamlined workflow for assessing antagonist activity via calcium mobilization.
References
- 1. Anti-tumour activity of tachykinin NK1receptor antagonists on human glioma U373 MG xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumour activity of tachykinin NK1 receptor antagonists on human glioma U373 MG xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tachykinins on [3H]taurine release from human astrocytoma cells (U-373 MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a human NK1 tachykinin receptor in the astrocytoma cell line U 373 MG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Sch 206272 Versus Selective NK2 and NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tachykinin receptor antagonist Sch 206272 against selective antagonists for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in areas such as neuroinflammation, pain, and respiratory diseases.
Introduction to Tachykinin Receptors and Antagonists
The tachykinin system, comprising peptides such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathological processes. These neuropeptides exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. While SP is the preferential endogenous ligand for NK1 receptors, NKA and NKB exhibit primary affinity for NK2 and NK3 receptors, respectively[1]. The development of antagonists targeting these receptors is of significant interest for therapeutic interventions.
This compound has emerged as a potent, orally active antagonist with high affinity for all three tachykinin receptors (NK1, NK2, and NK3)[2]. This broad-spectrum activity profile presents a unique tool for investigating the combined roles of tachykinin receptor signaling. In contrast, selective antagonists for NK2 and NK3 receptors allow for the dissection of the specific functions of these individual receptor subtypes. This guide provides a head-to-head comparison of the binding and functional profiles of this compound with key selective NK2 and NK3 antagonists.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and a selection of well-characterized selective NK2 and NK3 receptor antagonists.
Table 1: Comparative Binding Affinities (Ki) of Tachykinin Receptor Antagonists
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity Profile |
| This compound | 1.3 | 0.4 | 0.3 | Pan-Tachykinin Antagonist |
| GR 159897 | >1000 (pKi < 5.3)[3] | 0.32 (pKi = 9.5)[3][4] | >10000 (pKi < 5)[3] | Selective NK2 Antagonist |
| MEN 11420 (Nepadutant) | >1000 | 2.5[5][6] | >1000 | Selective NK2 Antagonist |
| Saredutant (SR 48968) | Weak affinity[7] | Potent antagonist | Weak affinity[7] | Selective NK2 Antagonist |
| Talnetant (SB 223412) | No affinity[8] | ~140 (100-fold less than NK3)[8] | 1.4[8][9] | Selective NK3 Antagonist |
| Osanetant (SR 142801) | Low affinity | Low affinity | 0.21 (human)[10] | Selective NK3 Antagonist |
Table 2: Comparative Functional Potencies (pA2/pKb) of Tachykinin Receptor Antagonists
| Compound | Assay Type | Species/Tissue | pA2 / pKb |
| This compound | [Met-O-Me]SP-induced relaxation | Human Pulmonary Artery (NK1) | 7.7 |
| NKA-induced contraction | Human Bronchus (NK2) | 8.2 | |
| GR 159897 | GR64349-induced contraction | Guinea-pig Trachea (NK2) | 8.7[3][4] |
| MEN 11420 (Nepadutant) | NKA-mediated contraction | Rabbit Pulmonary Artery (NK2) | 8.6[5][6] |
| NKA-mediated contraction | Rat Urinary Bladder (NK2) | 9.0[5][6] | |
| Saredutant (SR 48968) | NKA-induced bronchoconstriction | Guinea-pig Bronchus | 9.57[11] |
| Talnetant (SB 223412) | NKB-induced Ca2+ mobilization | Human recombinant receptor | 8.1[12][13] |
| NKB-induced PI accumulation | Human recombinant receptor | 7.7[12][13] | |
| Osanetant (SR 142801) | Senktide-induced [3H]inositol monophosphate formation | Guinea-pig Ileum (NK3) | Apparent KB = 3.2 nM[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competitive)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for tachykinin receptors.
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (NK1, NK2, or NK3) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, or [³H]-SR 142801 for NK3), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium, a key second messenger in tachykinin receptor signaling.
-
Cell Preparation:
-
Cells stably or transiently expressing the target tachykinin receptor are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.
-
On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are incubated to allow for dye loading into the cytoplasm.
-
-
Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured.
-
The test compound (antagonist) at various concentrations is added to the wells and incubated for a specific period.
-
A fixed concentration of the appropriate agonist (e.g., Substance P for NK1, NKA for NK2, or NKB/Senktide for NK3) is then added to stimulate the receptor.
-
-
Data Acquisition and Analysis:
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
The peak fluorescence response is measured for each well.
-
The IC50 value for the antagonist (the concentration that inhibits 50% of the agonist-induced response) is determined by non-linear regression.
-
The functional potency of the antagonist can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve[16].
-
Phosphoinositol Accumulation Assay
This assay measures the accumulation of inositol (B14025) phosphates, another important second messenger downstream of tachykinin receptor activation, particularly for Gq-coupled receptors like the tachykinin receptors.
-
Cell Labeling:
-
Cells expressing the target receptor are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [³H]-myo-inositol and then pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates.
-
The cells are then incubated with various concentrations of the test antagonist.
-
A fixed concentration of the appropriate agonist is added to stimulate the receptor for a defined period.
-
-
Extraction and Quantification:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
The aqueous phase, containing the inositol phosphates, is separated from the lipid phase.
-
The total [³H]-inositol phosphates are isolated using anion-exchange chromatography.
-
The radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]-inositol phosphate (B84403) accumulation is plotted against the concentration of the antagonist to determine the IC50 value.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of the experimental context, the following diagrams, generated using Graphviz, illustrate the tachykinin receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ebiohippo.com [ebiohippo.com]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 5. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist | Semantic Scholar [semanticscholar.org]
- 7. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Talnetant | Neurokinin receptor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Potency and selectivity of the tachykinin NK3 receptor antagonist SR 142801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Independent Validation of Sch 206272's Potency and Efficacy: A Comparative Guide
This guide provides an objective comparison of the tachykinin receptor antagonist Sch 206272 with other relevant antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: Potency and Efficacy of Tachykinin Antagonists
The following table summarizes the potency and efficacy of this compound in comparison to other selective tachykinin receptor antagonists. Potency is primarily represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the concentration of the antagonist required to occupy 50% of the receptors. Efficacy is demonstrated by the pKb value, which is the negative logarithm of the antagonist's dissociation constant in a functional assay.
| Compound | Target Receptor(s) | Potency (Ki/IC50 in nM) | Efficacy (pKb) |
| This compound | NK1, NK2, NK3 | NK1: 1.3, NK2: 0.4, NK3: 0.3[1] | NK1: 7.7, NK2: 8.2[1] |
| Aprepitant | NK1 | 0.1[2] | - |
| Saredutant | NK2 | pKi: 9.2 | - |
| Ibodutant (B1674150) | NK2 | pKi: 9.9[3] | 9.1[3] |
| Osanetant (B1677505) | NK3 | 0.8[4] | 12[4] |
| Talnetant (B1681221) | NK3 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the independent validation of the potency and efficacy of tachykinin receptor antagonists.
1. Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the tachykinin receptors (NK1, NK2, or NK3) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
The homogenate is centrifuged at a low speed to remove large debris. The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[5]
-
-
Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [125I]BH-SP for NK1 receptors) and various concentrations of the competing antagonist (e.g., this compound).[6]
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium.[5]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay is used to measure the ability of an antagonist to block the intracellular calcium increase induced by an agonist, providing a measure of its efficacy (pKb).
-
Cell Culture and Dye Loading:
-
Compound Addition and Signal Measurement:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
A specific agonist for the receptor (e.g., Substance P for NK1) is then added to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[11]
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
-
Dose-response curves are generated, and the pKb value is calculated using the Schild equation.
-
Mandatory Visualization
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors (GPCRs).[12][13] Upon binding of their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively), these receptors activate a Gq/11 G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[13][14] this compound acts as an antagonist, blocking the binding of tachykinins to the receptor and thereby inhibiting this downstream signaling.
Caption: Tachykinin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Antagonist Potency Determination
The following diagram illustrates the general workflow for determining the potency of a tachykinin receptor antagonist like this compound using a radioligand binding assay.
Caption: Workflow for determining antagonist potency using a radioligand binding assay.
References
- 1. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sch 206272: A Guide for Laboratory Professionals
Accurate and safe disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential guidance on the proper disposal procedures for Sch 206272, a potent tachykinin NK(1), NK(2), and NK(3) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure responsible management of this compound.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:
-
Standard laboratory coat
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Response: In the event of a spill, isolate the area and prevent the spread of the material. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following is a general procedural guide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be collected and segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Containerization:
-
Use only approved, properly labeled hazardous waste containers. The container must be compatible with the chemical properties of this compound and any solvents used.
-
The label should clearly state "Hazardous Waste" and include the full chemical name (this compound), the molecular formula (C33H41Cl4N5O4), and the approximate quantity.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Quantitative Data Summary
Due to the absence of a publicly available SDS for this compound, a comprehensive table of quantitative data regarding its disposal is not possible. The following table serves as a template to be populated with specific data from the compound's SDS, once obtained.
| Parameter | Value | Units | Source |
| LD50 (Oral, Rat) | Data Not Available | mg/kg | SDS Section 11 |
| Aquatic Toxicity | Data Not Available | LC50/EC50 | SDS Section 12 |
| Reportable Quantity (RQ) | Data Not Available | lbs (kg) | SDS Section 14 |
| Waste Codes (RCRA) | Data Not Available | - | SDS Section 13 |
Experimental Workflow for Disposal
The logical flow for the proper disposal of a research chemical like this compound is outlined in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal, ensuring safety and regulatory compliance.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for any chemical and adhere to the protocols established by your institution's Environmental Health and Safety department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
